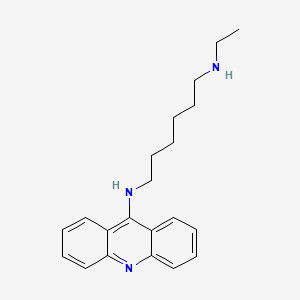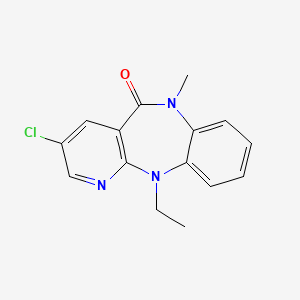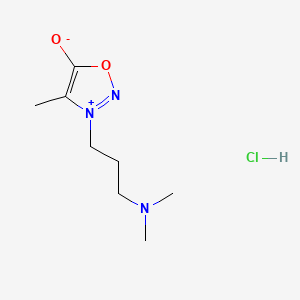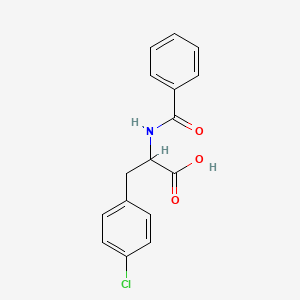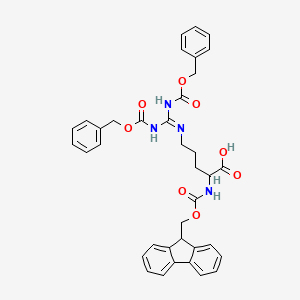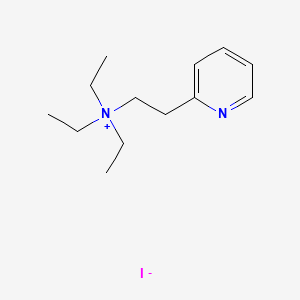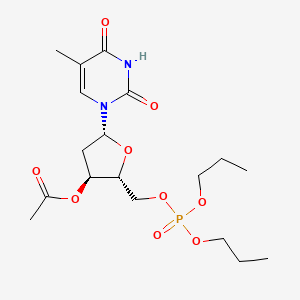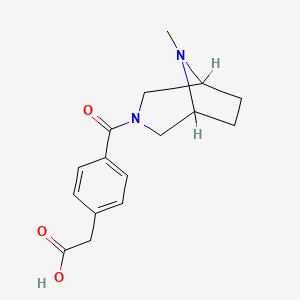
4-((Hexadecyloxy)methyl)-4-methylmorpholinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Hexadecyloxy)methyl)-4-methylmorpholinium chloride is a quaternary ammonium compound with a morpholine ring structure. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. Its unique structure allows it to interact with both hydrophilic and hydrophobic substances, making it an effective emulsifying agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Hexadecyloxy)methyl)-4-methylmorpholinium chloride typically involves the quaternization of 4-methylmorpholine with a hexadecyloxy methyl chloride. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction proceeds as follows:
Step 1: Dissolve 4-methylmorpholine in an organic solvent.
Step 2: Add hexadecyloxy methyl chloride to the solution.
Step 3: Heat the mixture under reflux for several hours.
Step 4: Cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.
Step 5: Filter and purify the product by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-((Hexadecyloxy)methyl)-4-methylmorpholinium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other nucleophiles such as hydroxide, bromide, or iodide.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of reduced morpholinium derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium bromide in aqueous or organic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of different morpholinium salts.
Oxidation: Formation of oxidized morpholinium compounds.
Reduction: Formation of reduced morpholinium derivatives.
Aplicaciones Científicas De Investigación
4-((Hexadecyloxy)methyl)-4-methylmorpholinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Investigated for its potential use in drug delivery and as an antimicrobial agent.
Industry: Utilized as a surfactant in the formulation of detergents, emulsifiers, and dispersants.
Mecanismo De Acción
The mechanism of action of 4-((Hexadecyloxy)methyl)-4-methylmorpholinium chloride involves its ability to interact with both hydrophilic and hydrophobic molecules. This interaction is facilitated by the morpholine ring and the long alkyl chain, which allows the compound to form micelles and emulsify oils in water. The chloride ion plays a crucial role in maintaining the compound’s ionic balance and enhancing its solubility in aqueous solutions.
Comparación Con Compuestos Similares
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Tetrabutylammonium chloride: Commonly used as a phase transfer catalyst.
Uniqueness
4-((Hexadecyloxy)methyl)-4-methylmorpholinium chloride is unique due to its morpholine ring structure, which provides additional stability and versatility compared to other quaternary ammonium compounds. Its long alkyl chain enhances its emulsifying properties, making it particularly effective in applications requiring the stabilization of oil-in-water emulsions.
Propiedades
Número CAS |
78524-67-1 |
|---|---|
Fórmula molecular |
C22H46ClNO2 |
Peso molecular |
392.1 g/mol |
Nombre IUPAC |
4-(hexadecoxymethyl)-4-methylmorpholin-4-ium;chloride |
InChI |
InChI=1S/C22H46NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-25-22-23(2)17-20-24-21-18-23;/h3-22H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
MARFVOVBUVHKBE-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCOC[N+]1(CCOCC1)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



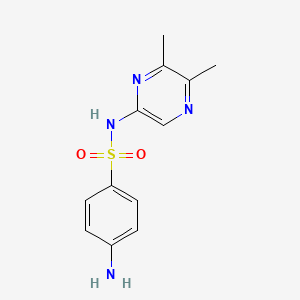
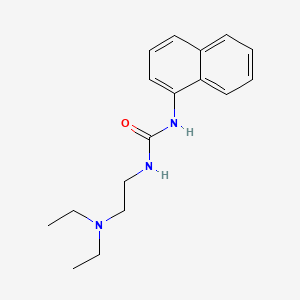

![1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine](/img/structure/B12807086.png)
